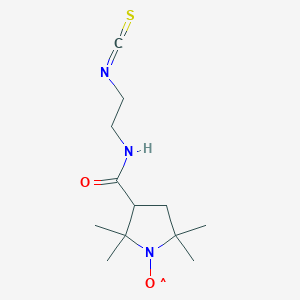
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl, also known as ITC-PROXYL, is a stable nitroxide radical compound that has been widely used in scientific research for its unique properties. This compound is a spin label that is commonly used to study the structure and dynamics of biological molecules, such as proteins, lipids, and nucleic acids.
作用机制
The mechanism of action of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl is based on its ability to act as a spin label. When attached to a molecule, the nitroxide radical in 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl can be detected using EPR spectroscopy. By analyzing the EPR spectra, researchers can obtain information about the movement and conformational changes of the labeled molecule.
生化和生理效应
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl does not have any known biochemical or physiological effects. It is a stable compound that is not metabolized in the body.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in lab experiments is its stability. This compound is stable in a wide range of conditions, which makes it a useful tool for studying biological molecules. In addition, the EPR spectra of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl are highly sensitive to changes in the local environment, which makes it a powerful tool for studying protein dynamics.
However, there are also some limitations to using 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in lab experiments. One limitation is that the attachment of the spin label to a molecule can potentially affect the structure and function of the molecule. In addition, the EPR spectra of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl can be complex and difficult to interpret, which requires specialized expertise.
未来方向
There are several future directions for the use of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in scientific research. One direction is the development of new methods for attaching the spin label to biological molecules. Another direction is the development of new techniques for analyzing the EPR spectra of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl. In addition, there is potential for the use of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in the study of disease mechanisms and drug development. By using this compound to study the structure and dynamics of proteins involved in disease processes, researchers may be able to identify new targets for drug development.
合成方法
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl can be synthesized by reacting 3-amino-2,2,5,5-tetramethylpyrrolidine-1-oxyl (TEMPO-NH2) with 2-isothiocyanatoethyl methacrylate. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. After the reaction is complete, the product is purified by column chromatography to obtain pure 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl.
科学研究应用
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl has been widely used in scientific research for its unique properties. One of the main applications of this compound is in the study of protein structure and dynamics. By attaching 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl to a specific site on a protein, researchers can use electron paramagnetic resonance (EPR) spectroscopy to study the movement and conformational changes of the protein.
In addition to protein studies, 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl has also been used in the study of lipids and nucleic acids. For example, this compound can be used to study the dynamics of lipid bilayers and the interactions between nucleic acids and proteins.
属性
CAS 编号 |
100929-92-8 |
|---|---|
产品名称 |
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl |
分子式 |
C12H20N3O2S |
分子量 |
270.37 g/mol |
InChI |
InChI=1S/C12H20N3O2S/c1-11(2)7-9(12(3,4)15(11)17)10(16)14-6-5-13-8-18/h9H,5-7H2,1-4H3,(H,14,16) |
InChI 键 |
CRFVJTJETUHQIB-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCN=C=S)C |
规范 SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCN=C=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)
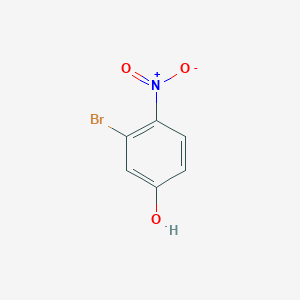

![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
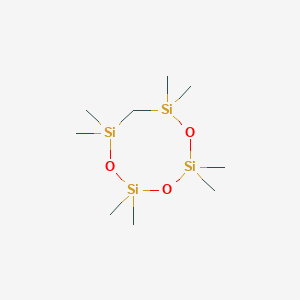
![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)
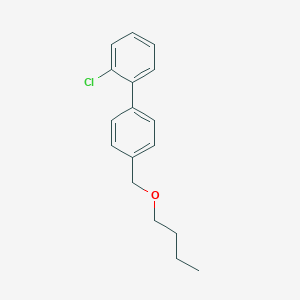
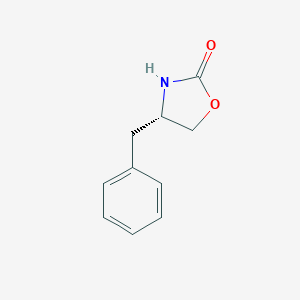
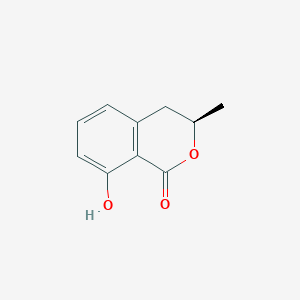
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)


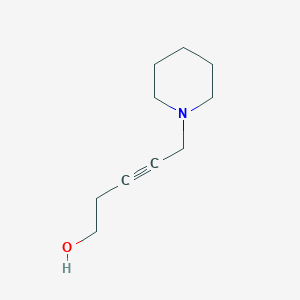
![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)